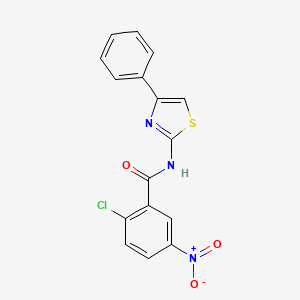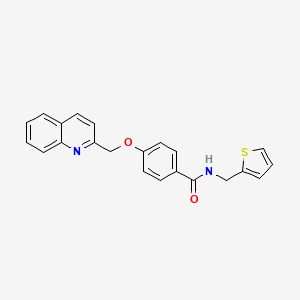
4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that has been the subject of numerous studies due to its potential applications in scientific research. This compound, also known as QM-TB, has been shown to exhibit various biochemical and physiological effects, making it a promising tool for investigating various biological pathways and processes.
Mechanism Of Action
The mechanism of action of 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Additionally, 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways.
Biochemical And Physiological Effects
4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit various biochemical and physiological effects, including the induction of cell death in cancer cells, the inhibition of amyloid beta plaque formation, and the inhibition of histone deacetylases and protein kinases. Additionally, 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising tool for investigating various biological pathways and processes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its potency and selectivity. 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit potent activity against various biological targets, making it a promising tool for investigating various pathways and processes. Additionally, 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit selectivity towards cancer cells, making it a potential therapeutic agent for cancer treatment. However, one of the main limitations of using 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its toxicity. 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit cytotoxicity towards normal cells at high concentrations, which may limit its potential applications in vivo.
Future Directions
There are numerous future directions for 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide research, including further investigation of its mechanisms of action and potential therapeutic applications. One potential area of research is the development of 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide derivatives with improved potency and selectivity. Additionally, further investigation is needed to determine the optimal dosage and administration of 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide for therapeutic applications. Overall, 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide is a promising tool for investigating various biological pathways and processes, and its potential applications in drug discovery and development warrant further investigation.
Synthesis Methods
The synthesis of 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide involves the reaction of 2-chloro-4-methoxyquinoline with thiophene-2-carbaldehyde, followed by the addition of 4-aminobenzamide. The resulting product is then purified using column chromatography to obtain pure 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide.
Scientific Research Applications
4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been used in various scientific studies due to its potential applications in the field of drug discovery and development. One of the main areas of research for 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit potent anticancer activity by inducing cell death in cancer cells. Additionally, 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
properties
IUPAC Name |
4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-22(23-14-20-5-3-13-27-20)17-8-11-19(12-9-17)26-15-18-10-7-16-4-1-2-6-21(16)24-18/h1-13H,14-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTXFVXINKBBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

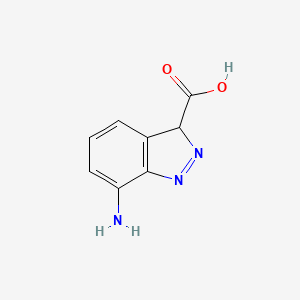
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2834605.png)
![4-[(2-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2834606.png)
![(9Br)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2834607.png)
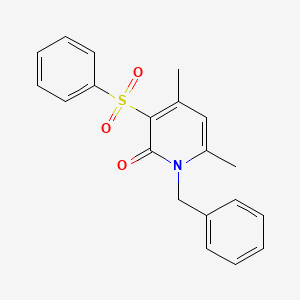
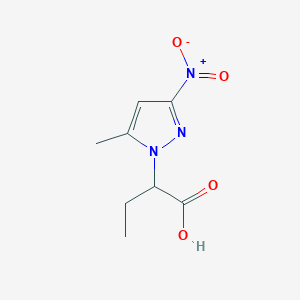
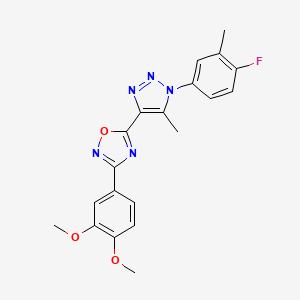
![6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2834618.png)
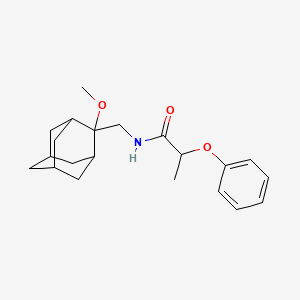
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2834621.png)
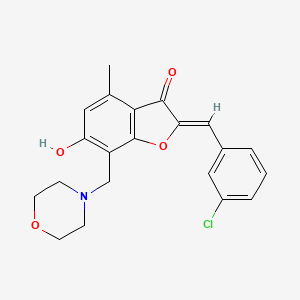
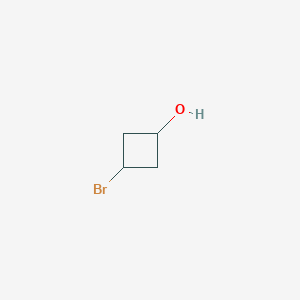
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2834625.png)
